molecular formula C9H7N3OS2 B269496 (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B269496
M. Wt: 237.3 g/mol
InChI Key: SYHJUQDILCTAGE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known as PT, is a thiazolidinone derivative that has gained attention in recent years due to its potential therapeutic properties. PT has been shown to have anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through several pathways. (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant enzymes. (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can inhibit the growth of cancer cells and induce apoptosis. (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to reduce oxidative stress and inflammation in animal models of disease. Additionally, (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is its relatively low cost and simple synthesis method. Additionally, (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation is that the exact mechanism of action of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, which could make it difficult to design experiments to test its efficacy.

Future Directions

There are several potential future directions for research on (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. One area of interest is the development of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one-based drugs for the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one and to identify potential new therapeutic targets.

Synthesis Methods

The synthesis of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves the reaction of 2-aminopyridine with 2-chloroacetaldehyde in the presence of sodium methoxide to form the intermediate compound, which is then treated with thiourea to obtain (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. The synthesis method is relatively simple and can be performed on a large scale, making it suitable for industrial production.

Scientific Research Applications

(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. Several studies have shown that (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have antitumor activity, making it a potential candidate for cancer therapy.

properties

Product Name

(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C9H7N3OS2

Molecular Weight

237.3 g/mol

IUPAC Name

(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H7N3OS2/c13-8-6(15-9(14)12-8)5-11-7-3-1-2-4-10-7/h1-5H,(H,10,11)(H,12,13,14)/b6-5+

InChI Key

SYHJUQDILCTAGE-AATRIKPKSA-N

Isomeric SMILES

C1=CC=NC(=C1)N/C=C/2\C(=O)NC(=S)S2

SMILES

C1=CC=NC(=C1)NC=C2C(=O)NC(=S)S2

Canonical SMILES

C1=CC=NC(=C1)NC=C2C(=O)NC(=S)S2

Origin of Product

United States

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